molecular formula C12H10ClN3S B1425035 [2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine CAS No. 1283108-20-2

[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine

Cat. No.: B1425035
CAS No.: 1283108-20-2
M. Wt: 263.75 g/mol
InChI Key: PMLBAJFRFHTOPA-UHFFFAOYSA-N
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Description

[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine typically involves the reaction of 2-amino-5-chlorothiazole with 3-methylimidazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of microwave irradiation, can be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3S/c1-7-6-17-12-15-11(5-16(7)12)8-2-3-9(13)10(14)4-8/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLBAJFRFHTOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine

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